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molecular formula C12H10O2S2 B101704 1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone CAS No. 18494-73-0

1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone

Cat. No. B101704
M. Wt: 250.3 g/mol
InChI Key: DZBDNNDXPKNUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05597890

Procedure details

To a slurry of 1 g tetrakis(triphenyl phosphine) Palladium (0) in 30 ml of dry toluene was added a solution of 6.26 g (30.5 mmol) of 2-acetyl-5-bromo thiophene in 30 ml of dry toluene under argon. The reaction was heated to reflux and to this solution was added dropwise a solution of 5 g (15.26 mmol) of hexamethylditin (99%) in 50 ml toluene (dry) over a period of 1.5 h. The reaction mixture was refluxed for another 6 h and then cooled down to -5° C. Light yellow crystals of the product were isolated by suction filtration and were washed with hexane. The product was then continuously extracted through Whatman filter paper #42 with dioxane using a soxhlet apparatus until all of the product was dissolved and collected in the boiling flask. Slow cooling of the dioxane solution resulted in needle shaped light yellow crystals of the monomer which were separated by suction filtration and dried in vacuum. A Yield of 2.56 g (67%) having the following characteristics was obtained: mp 235° C. (lit. mp 233.5°-234° C.); UV/vis λmax (CHCl3): 367 (log ε=4.19), 262 (3.57); FT-IR (KBr,cm-1): 3070, 1797 1656, 1611, 1511, 1433, 1361, 1302, 1270, 1089, 1036, 1020, 937, 897, 881, 792, 745, 673, 611, 593, 555, 463, 442; 1H NMR (CDCl3 300 MHz, TMS) δ 2.58 (s,6H), 7.30 (d,2H), 7.62 (d,2H). Anal. calcd. for C12H10S2 : C, 57.58; H, 4.03; N, 0.0. Found: C, 57.48; H, 3.87; N, 0.0.
Name
hexamethylditin
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 3.57 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.26 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:5][C:6](Br)=[CH:7][CH:8]=1)(=[O:3])[CH3:2].C[Sn](C)C.C[Sn](C)C.C(Cl)(Cl)Cl>C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]([C:4]1[S:5][C:6]([C:6]2[S:5][C:4]([C:1](=[O:3])[CH3:2])=[CH:8][CH:7]=2)=[CH:7][CH:8]=1)(=[O:3])[CH3:2] |f:1.2,5.6.7.8.9,^1:10,14|

Inputs

Step One
Name
hexamethylditin
Quantity
5 g
Type
reactant
Smiles
C[Sn](C)C.C[Sn](C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
( 3.57 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
6.26 g
Type
reactant
Smiles
C(C)(=O)C=1SC(=CC1)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux and to this solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for another 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Light yellow crystals of the product were isolated by suction filtration
WASH
Type
WASH
Details
were washed with hexane
EXTRACTION
Type
EXTRACTION
Details
The product was then continuously extracted through Whatman
FILTRATION
Type
FILTRATION
Details
filter paper #42 with dioxane using a soxhlet apparatus until all of the product
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
collected in the boiling flask
TEMPERATURE
Type
TEMPERATURE
Details
Slow cooling of the dioxane solution
CUSTOM
Type
CUSTOM
Details
resulted in needle
CUSTOM
Type
CUSTOM
Details
were separated by suction filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CC=C(S1)C=1SC(=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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